molecular formula C15H17NO B11997366 3-[(Dimethylamino)methyl][1,1'-biphenyl]-2-ol CAS No. 67140-78-7

3-[(Dimethylamino)methyl][1,1'-biphenyl]-2-ol

Cat. No.: B11997366
CAS No.: 67140-78-7
M. Wt: 227.30 g/mol
InChI Key: VZYZVFMYGFDIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Dimethylamino)methyl][1,1’-biphenyl]-2-ol is an organic compound with the molecular formula C15H17NO. It is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond. The compound also contains a dimethylamino group and a hydroxyl group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl][1,1’-biphenyl]-2-ol typically involves the reaction of 2-hydroxybiphenyl with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process can be summarized as follows:

    Starting Materials: 2-hydroxybiphenyl, formaldehyde, dimethylamine.

    Reaction Conditions: Basic conditions using sodium hydroxide.

    Procedure: The 2-hydroxybiphenyl is reacted with formaldehyde and dimethylamine in the presence of sodium hydroxide to yield 3-[(Dimethylamino)methyl][1,1’-biphenyl]-2-ol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl][1,1’-biphenyl]-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or modify the dimethylamino group.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products may include biphenyl ketones or aldehydes.

    Reduction: Products may include biphenyl derivatives with modified amino groups.

    Substitution: Products depend on the substituent introduced, such as alkylated or acylated biphenyl derivatives.

Scientific Research Applications

3-[(Dimethylamino)methyl][1,1’-biphenyl]-2-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl][1,1’-biphenyl]-2-ol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the biphenyl structure provides a rigid framework that can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Diethylamino)methyl][1,1’-biphenyl]-2-ol
  • 3-[(Dimethylamino)methyl][1,1’-biphenyl]-4-ol
  • 3-[(Dimethylamino)methyl][1,1’-biphenyl]-2-methanol

Uniqueness

3-[(Dimethylamino)methyl][1,1’-biphenyl]-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

67140-78-7

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-6-phenylphenol

InChI

InChI=1S/C15H17NO/c1-16(2)11-13-9-6-10-14(15(13)17)12-7-4-3-5-8-12/h3-10,17H,11H2,1-2H3

InChI Key

VZYZVFMYGFDIIG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C(=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.